molecular formula C19H25N3O2S B267500 N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

Katalognummer B267500
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: XDJSXSHWHCJTFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide (PCT-001) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. PCT-001 has been synthesized and evaluated for its potential use in various scientific research applications.

Wirkmechanismus

The mechanism of action of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide for use in lab experiments is its high purity and yield. This makes it suitable for use in a wide range of assays and experiments. However, one limitation of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.

Zukünftige Richtungen

There are several potential future directions for the use of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide in scientific research. One area of interest is in the development of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide analogs with improved solubility and bioavailability. Another potential direction is in the use of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide in combination with other anticancer agents to improve therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide and its potential applications in other areas of research, such as inflammation and infectious diseases.
Conclusion:
In conclusion, N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is a novel compound with potential therapeutic applications in the field of cancer research. Its high purity and yield make it suitable for use in a wide range of scientific research applications. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.

Synthesemethoden

The synthesis of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with cyclohexanecarboxylic acid. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide. The synthesis of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been evaluated for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

Eigenschaften

Produktname

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

Molekularformel

C19H25N3O2S

Molekulargewicht

359.5 g/mol

IUPAC-Name

N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O2S/c23-17(14-6-2-1-3-7-14)21-19(25)20-16-10-8-15(9-11-16)18(24)22-12-4-5-13-22/h8-11,14H,1-7,12-13H2,(H2,20,21,23,25)

InChI-Schlüssel

XDJSXSHWHCJTFN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

Kanonische SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.